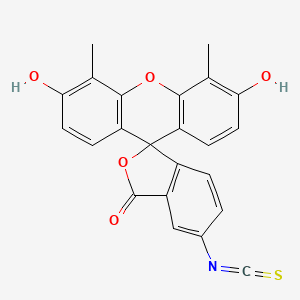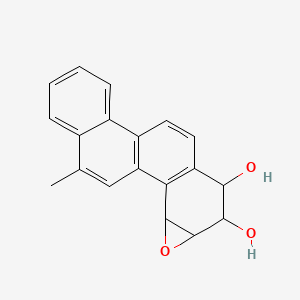
Samarium(3+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Samarium(3+) is a trivalent ion of the rare earth element samarium. It is represented by the chemical symbol Sm³⁺. Samarium is a member of the lanthanide series and is known for its unique optical and magnetic properties. The ion is commonly used in various scientific and industrial applications due to its ability to form stable complexes with a variety of ligands.
準備方法
Synthetic Routes and Reaction Conditions
Samarium(3+) can be synthesized through several methods. One common method involves the reaction of samarium metal with iodine to form samarium (III) iodide, which can then be dissolved in water to produce samarium (III) ions . Another method involves the reduction of samarium oxide with a reducing agent such as lanthanum metal or calcium in a vacuum or inert atmosphere .
Industrial Production Methods
In industrial settings, samarium (III) ion is often produced through the extraction and purification of samarium from its ores. The ore is first crushed and ground, followed by a series of chemical treatments to separate samarium from other elements. The purified samarium is then converted to samarium (III) ion through chemical reactions involving acids or other reagents .
化学反応の分析
Types of Reactions
Samarium(3+) undergoes various types of chemical reactions, including:
Oxidation: Samarium(3+) can be oxidized to higher oxidation states under specific conditions.
Reduction: It can be reduced to samarium (II) ion using reducing agents such as hydrogen or metallic samarium.
Substitution: Samarium(3+) can participate in substitution reactions where ligands around the ion are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or cerium (IV) sulfate.
Reduction: Reducing agents like hydrogen gas or metallic samarium.
Substitution: Various ligands such as beta-diketones, aromatic acids, and bidentate ligands.
Major Products Formed
Oxidation: Higher oxidation state compounds of samarium.
Reduction: Samarium (II) compounds such as samarium (II) iodide.
Substitution: Complexes with different ligands, often exhibiting unique optical properties.
科学的研究の応用
Samarium(3+) has a wide range of scientific research applications:
作用機序
The mechanism by which samarium (III) ion exerts its effects often involves the formation of stable complexes with ligands. These complexes can enhance the thermal stability and emission intensity of the ion through the antenna effect, where the absorbed ultraviolet energy is transferred to the lanthanide ion, resulting in metal-centered luminescence . The molecular targets and pathways involved depend on the specific application and the nature of the ligands used.
類似化合物との比較
Samarium(3+) can be compared with other lanthanide ions such as europium (III) ion and terbium (III) ion. While all these ions exhibit luminescent properties, samarium (III) ion is unique in its ability to form complexes with a wide range of ligands, resulting in diverse optical properties . Similar compounds include:
Europium (III) ion: Known for its red luminescence.
Terbium (III) ion: Known for its green luminescence.
Neodymium (III) ion: Used in high-strength magnets and lasers.
Samarium(3+) stands out due to its versatility in forming stable complexes and its applications in various fields.
特性
CAS番号 |
22541-17-9 |
|---|---|
分子式 |
Sm+3 |
分子量 |
150.4 g/mol |
IUPAC名 |
samarium(3+) |
InChI |
InChI=1S/Sm/q+3 |
InChIキー |
DOSGOCSVHPUUIA-UHFFFAOYSA-N |
SMILES |
[Sm+3] |
正規SMILES |
[Sm+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1,3,5,6-tetrahydroxyhexan-2-yl]acetamide](/img/structure/B1197029.png)













